4-(2-(3,4-dimethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound notable for its potential pharmaceutical applications. This compound features a quinoxaline core, which is significant in medicinal chemistry due to its diverse biological activities. The presence of the 3,4-dimethoxyphenyl group and the acetyl substituent enhances its potential utility in drug development.
The compound can be synthesized through various chemical reactions involving starting materials such as 3,4-dihydroquinoxalin-2(1H)-one and 3,4-dimethoxyphenylacetyl chloride. Research on similar compounds indicates that derivatives of quinoxaline exhibit various biological properties, including antimicrobial and anticancer activities .
This compound belongs to the class of heterocyclic compounds, specifically quinoxalines, which are bicyclic structures containing two nitrogen atoms. It can be further classified as a ketone due to the presence of the carbonyl group in its structure.
The synthesis of 4-(2-(3,4-dimethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one can be achieved through several methods:
The molecular structure of 4-(2-(3,4-dimethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one includes:
The compound may undergo various chemical reactions typical for quinoxaline derivatives:
The mechanism of action for compounds like 4-(2-(3,4-dimethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one often involves interaction with biological targets such as enzymes or receptors:
Studies indicate that similar compounds exhibit antiproliferative effects on cancer cells by interfering with cell cycle progression and inducing apoptosis .
Characterization through spectroscopic methods confirms the identity and purity of the synthesized compound .
The potential applications of 4-(2-(3,4-dimethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one include:
Research continues into optimizing its structure for enhanced efficacy and reduced side effects .
The quinoxaline core—a bicyclic heterocycle formed by fusing benzene with pyrazine—represents a privileged scaffold in drug discovery due to its versatile pharmacological profile and capacity for structural diversification. This planar, electron-deficient system exhibits significant structural and electronic properties that facilitate diverse biological interactions:
Quinoxaline derivatives demonstrate broad bioactivity spectra, including antimicrobial, anticancer, and anticonvulsant effects. For example, 4-acetyl-3,4-dihydroquinoxalin-2(1H)-one derivatives exhibit anticonvulsant properties by modulating AMPA receptors or inhibiting carbonic anhydrase II . Similarly, fused quinoxaline systems like pyrrolo[2,3-b]quinoxalines inhibit tumor necrosis factor (TNF-α), relevant for cytokine storm management [10].
Table 1: Bioactive Quinoxaline Derivatives and Their Therapeutic Applications
Compound Class | Biological Activity | Key Structural Features |
---|---|---|
4-Acetyl-dihydroquinoxalinones | Anticonvulsant | Acetyl group at N4 position |
Quinoxaline-1,4-dioxides | Antibacterial/Antiparasitic | N-Oxide moieties |
Imidazoquinoxalines | IKK2 inhibition (anti-inflammatory) | Tricyclic imidazole fusion |
2-Substituted pyrroloquinoxalines | TNF-α inhibition | Pyrrole ring at C2-C3 positions |
The 3,4-dimethoxyphenyl acetyl group attached to the N4 position of the dihydroquinoxalinone core critically enhances pharmacological performance through electronic, steric, and binding modifications:
Electronic and Steric Effects
Biological Activity Enhancement
Table 2: Spectroscopic and Structural Data for 3,4-Dimethoxyphenyl Acetyl-Substituted Quinoxalines
Property | Value/Characteristics | Experimental Method |
---|---|---|
¹H NMR shifts | 3.85 ppm (s, OCH₃), 4.95 ppm (s, N-CH₂) | DMSO-d₆, 400 MHz [4] |
Carbonyl stretching | 1650–1670 cm⁻¹ | IR spectroscopy |
Dihedral angle | 20.47°–28.13° | X-ray crystallography [4] |
LogP (calculated) | 1.34–2.15 | Silicos-IT model [6] |
Synthetic Accessibility
The 3,4-dimethoxyphenyl acetyl group is introduced via N-acylation of 3,4-dihydroquinoxalin-2(1H)-one using (3,4-dimethoxyphenyl)acetyl chloride (Homoveratryl chloride) . This reaction proceeds under mild conditions (45–80°C) in polar aprotic solvents like DMF, yielding 70–85% of the target compound after crystallization [7]. The dimethoxy precursor’s commercial availability (e.g., Sigma-Aldrich 237477) facilitates scalable synthesis .
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: